1-Bromopropan-2-ol;4-methylbenzenesulfonic acid
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Overview
Description
1-Bromopropan-2-ol;4-methylbenzenesulfonic acid is a compound that combines the properties of both 1-bromopropan-2-ol and 4-methylbenzenesulfonic acid. 1-Bromopropan-2-ol is an organic compound with the molecular formula C3H7BrO, known for its use in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
The synthesis of 1-Bromopropan-2-ol typically involves the bromination of propylene oxide or the reaction of propylene glycol with hydrobromic acid . The reaction conditions often include the use of a solvent such as acetic acid and a temperature range of 0-25°C. Industrial production methods for 4-methylbenzenesulfonic acid involve the sulfonation of toluene with sulfuric acid or oleum .
Chemical Reactions Analysis
1-Bromopropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as hydroxide ions to form propylene glycol.
Oxidation Reactions: It can be oxidized to form 2-bromoacetone using oxidizing agents like potassium permanganate.
Reduction Reactions: It can be reduced to form 1-propanol using reducing agents like lithium aluminum hydride.
4-Methylbenzenesulfonic acid is primarily used as a catalyst in organic reactions, including esterification and alkylation reactions .
Scientific Research Applications
1-Bromopropan-2-ol is used in scientific research as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and as a reagent in the preparation of pharmaceuticals . 4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in the production of esters and ethers . It is also used in the purification of organic compounds and as a reagent in analytical chemistry .
Mechanism of Action
The mechanism of action of 1-Bromopropan-2-ol involves its ability to act as an alkylating agent, reacting with nucleophiles to form new carbon-oxygen or carbon-nitrogen bonds . This property makes it useful in the synthesis of various organic compounds. 4-Methylbenzenesulfonic acid acts as a strong acid catalyst, facilitating the protonation of substrates and increasing the rate of chemical reactions .
Comparison with Similar Compounds
1-Bromopropan-2-ol can be compared to other bromohydrins such as 2-bromoethanol and 3-bromopropanol. These compounds share similar reactivity patterns but differ in their molecular structures and specific applications . 4-Methylbenzenesulfonic acid can be compared to other sulfonic acids such as benzenesulfonic acid and methanesulfonic acid. While all these acids are strong and used as catalysts, 4-methylbenzenesulfonic acid is particularly favored for its stability and ease of handling .
Properties
CAS No. |
54619-28-2 |
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Molecular Formula |
C10H15BrO4S |
Molecular Weight |
311.19 g/mol |
IUPAC Name |
1-bromopropan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H7BrO/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(5)2-4/h2-5H,1H3,(H,8,9,10);3,5H,2H2,1H3 |
InChI Key |
PCWOBEHWKRKQHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CBr)O |
Origin of Product |
United States |
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